molecular formula C12H6O2S B14326329 Naphtho[2,3-b]thiophene-2,3-dione CAS No. 109151-44-2

Naphtho[2,3-b]thiophene-2,3-dione

Cat. No.: B14326329
CAS No.: 109151-44-2
M. Wt: 214.24 g/mol
InChI Key: ISSMXVNHXRHQNO-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]thiophene-2,3-dione is a fused polycyclic aromatic sulfur heterocycle (PASH) of high interest in advanced organic materials and medicinal chemistry research. This compound serves as a versatile building block for developing novel organic semiconductors for applications such as organic field-effect transistors (OFETs) and polymer solar cells, where its extended π-conjugated system can facilitate efficient charge transport . In pharmaceutical research, analogs of this core structure, particularly naphthoquinone-fused thiophenes, have demonstrated significant potential as anticancer agents . Studies on similar compounds have shown that the naphthoquinone-thiophene scaffold can exhibit potent and selective cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HT-29) . The proposed mechanism of action for these analogs involves the inhibition of the PI3K/Akt signaling pathway, induction of caspase-3-mediated apoptosis, and disruption of mitochondrial membrane potential . Furthermore, the quinone moiety in related structures is known to participate in redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative damage in target cells . Researchers value this compound for exploring structure-activity relationships (SAR) in the design of new therapeutic candidates and functional materials . This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109151-44-2

Molecular Formula

C12H6O2S

Molecular Weight

214.24 g/mol

IUPAC Name

benzo[f][1]benzothiole-2,3-dione

InChI

InChI=1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H

InChI Key

ISSMXVNHXRHQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)S3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Naphtho 2,3 B Thiophene 2,3 Dione and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies offer an efficient means to access complex molecular architectures from simpler precursors in a single procedural step, minimizing the need for isolation of intermediates and reducing waste.

One-Pot Cyclization Reactions

One-pot reactions have emerged as powerful tools in the synthesis of Naphtho[2,3-b]thiophene-4,9-dione derivatives. These methods are characterized by their operational simplicity, use of commercially available starting materials, and good tolerance for various functional groups under relatively mild conditions. researchgate.netresearchgate.net

A concise and efficient one-pot synthesis for a range of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones begins with the Sonogashira coupling of 2-bromo-1,4-naphthoquinone with terminal alkynes. chemrxiv.orgnih.gov This initial step, typically catalyzed by a palladium complex such as PdCl2(PPh3)2 in the presence of a copper(I) co-catalyst, forms a 2-(R-ethynyl)-1,4-naphthoquinone intermediate. chemrxiv.org This intermediate is not isolated but is directly subjected to cyclization conditions. researchgate.netresearchgate.net The subsequent transformation involves reaction with sodium thiosulfate (B1220275) (Na₂S₂O₃) in acetic acid under an air atmosphere. chemrxiv.org This process proceeds via a C-H sulfuration, formation of an aromatic Bunte salt, followed by air oxidation and a 5-endo-dig cyclization to furnish the final thiophene-fused quinone structure. researchgate.netresearchgate.netnih.gov

The reaction demonstrates good tolerance for a variety of functional groups on the alkyne component, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Reaction Conditions for Synthesis of 2-Substituted-Naphtho[2,3-b]thiophene-4,9-diones

Entry Alkyne Substituent (R) Catalyst/Reagents Solvent Yield (%)
1 Phenyl PdCl₂(PPh₃)₂, CuI, Et₃N; then Na₂S₂O₃·5H₂O, AcOH 1,4-Dioxane/H₂O 85
2 4-Methylphenyl PdCl₂(PPh₃)₂, CuI, Et₃N; then Na₂S₂O₃·5H₂O, AcOH 1,4-Dioxane/H₂O 89
3 4-Methoxyphenyl PdCl₂(PPh₃)₂, CuI, Et₃N; then Na₂S₂O₃·5H₂O, AcOH 1,4-Dioxane/H₂O 81
4 4-Chlorophenyl PdCl₂(PPh₃)₂, CuI, Et₃N; then Na₂S₂O₃·5H₂O, AcOH 1,4-Dioxane/H₂O 82

Table data extracted from cited research findings. chemrxiv.org

An alternative approach for the synthesis of naphtho[2,3-b]thiophene-4,9-diones involves a three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method brings together a 1,4-naphthoquinone (B94277) derivative, an α,β-unsaturated ketone, and a sulfur source, typically hydrated sodium sulfide (B99878). rsc.org The proposed mechanism is initiated by a sequential Michael addition. First, the sodium sulfide adds to the α,β-unsaturated ketone. The resulting anion then undergoes a second Michael addition to the 1,4-naphthoquinone derivative. rsc.org This is followed by an intramolecular oxidative cyclization and subsequent aromatization to yield the final product. rsc.org This strategy is notable for its efficiency and the ability to accommodate various functional groups on the α,β-unsaturated ketone starting material, leading to good yields of the desired naphtho[2,3-b]thiophene-4,9-diones. rsc.org

The key cyclization step in the one-pot synthesis from 2-bromo-1,4-naphthoquinone involves the transformation of the intermediate 2-(R-ethynyl)-1,4-naphthoquinones. researchgate.netresearchgate.net This specific reaction has been studied as a standalone process. The reaction of 2-(R-ethynyl)-1,4-naphthoquinones with sodium thiosulfate (Na₂S₂O₃) provides the fused thiophene (B33073) ring system. researchgate.netnih.gov The mechanism involves a cascade of events including C-H sulfuration, the formation of an aromatic Bunte salt intermediate, subsequent air oxidation, and a final 5-endo-dig cyclization step to yield the stable naphtho[2,3-b]thiophene-4,9-dione product. researchgate.netresearchgate.netnih.gov This protocol is valued for its simplicity and the use of readily available and mild reagents. researchgate.net

Substrate Scope for the Cyclization of 2-(R-Ethynyl)-1,4-naphthoquinones

Entry Substituent (R) Reagent Solvent Yield (%)
1 Phenyl Na₂S₂O₃·5H₂O Acetic Acid 87
2 4-Fluorophenyl Na₂S₂O₃·5H₂O Acetic Acid 80
3 2-Chlorophenyl Na₂S₂O₃·5H₂O Acetic Acid 77

Table data synthesized from cited research findings. chemrxiv.org

Multi-Step Synthetic Sequences

While one-pot reactions provide direct access, multi-step sequences are also employed in the synthesis of naphthothiophene structures.

A classical approach to forming thiophene rings involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent. However, the specific application of naphthalene-2,3-dicarboxylic acid and phosphorus pentasulfide for the direct synthesis of Naphtho[2,3-b]thiophene-2,3-dione is not prominently detailed in the surveyed scientific literature.

Electrophilic Carbocyclization of 2-(2-Alkynylphenyl)amino-1,4-naphthoquinones

An efficient method for the synthesis of 5H-benzo[b]naphtho[2,3-f]azepine-6,11-diones involves the silver(I)-catalyzed electrophilic carbocyclization of 2-(2-alkynylphenyl)amino-1,4-naphthoquinones. rsc.orgrsc.org This transformation proceeds via a regioselective 7-endo-dig cyclization, leading to the formation of a new carbon-carbon bond. rsc.orgrsc.org The reaction demonstrates good tolerance for a variety of functional groups, including methyl, fluoro, chloro, bromo, methoxycarbonyl, and cyano groups, and proceeds under mild conditions. rsc.org

The starting materials, 2-(2-alkynylphenyl)amino-1,4-naphthoquinones, are prepared through the cerium(III) chloride-catalyzed conjugate addition of (2-alkynylphenyl)amines to 1,4-naphthoquinones. rsc.org In addition to silver catalysis, the use of iodine (I₂) can also induce the carbocyclization, yielding 13-iodine substituted benzazepine derivatives. rsc.orgrsc.org

Below is a table summarizing the yields of 5H-benzo[b]naphtho[2,3-f]azepine-6,11-diones synthesized via the silver nitrate-catalyzed cyclization of various substituted 2-(2-alkynylphenyl)amino-1,4-naphthoquinones.

Table 1: Synthesis of 5H-benzo[b]naphtho[2,3-f]azepine-6,11-diones via AgNO₃-Catalyzed Cyclization. rsc.org

EntryProductYield (%)
1HH10Aa 81
2MeH10Ba 83
3FH10Ca 85
4ClH10Da 86
5BrH10Ea 84
6HMe10Ab 82
7HF10Ac 80
8HCl10Ad 81
9HBr10Ae 83
10HCO₂Me10Af 78
11HCN10Ag 75

Note: The table is based on data presented in the supporting information of the cited source. The specific structures of the products correspond to the general structure of 5H-benzo[b]naphtho[2,3-f]azepine-6,11-diones with the indicated substituents.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the construction of the naphtho[2,3-b]thiophene (B1219671) scaffold. These methods often involve the formation of key carbon-sulfur and carbon-carbon bonds in a controlled and efficient manner.

Palladium catalysts are instrumental in various cyclization strategies leading to naphtho[2,3-b]thiophene derivatives and their bioisosteres.

The synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones can be achieved through the palladium(II) acetate-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. researchgate.net This reaction is typically carried out using a stoichiometric amount of palladium(II) acetate (B1210297) in distilled acetic acid. researchgate.net This method provides a direct route to the tetracyclic ring system, which is of significant interest due to its structural similarity to biologically active compounds. researchgate.net

The palladium-catalyzed synthesis of naphtho[2,3-b]thiophene-4,9-diones provides access to sulfur-containing analogs of biologically important naphtho[2,3-b]furan-4,9-diones. researchgate.net These furan-containing compounds are known privileged structures found in natural products and drug candidates. nih.govnih.gov The ability to replace the furan (B31954) oxygen with a sulfur atom allows for the generation of bioisosteres, which can exhibit different physicochemical and biological properties. researchgate.net This strategic replacement is a key approach in medicinal chemistry for modulating the activity and pharmacokinetic profiles of lead compounds.

Palladium-Mediated Cyclization Reactions

Serendipitous Formation and Novel Synthetic Pathways

In some instances, the naphtho[2,3-b]thiophene core has been synthesized through unexpected reaction pathways. One such example involves a one-pot synthesis from 2-bromo-1,4-naphthoquinone and various alkynes. acs.org This reaction proceeds through the initial formation of 2-(R-ethynyl)-1,4-naphthoquinones, which then react with sodium thiosulfate (Na₂S₂O₃). acs.org The subsequent transformation involves C-H sulfuration, formation of an aromatic Bunte salt, air oxidation, and a 5-endo-dig cyclization to yield 2-R-naphtho[2,3-b]thiophene-4,9-diones. acs.org This protocol is notable for its simplicity, use of commercially available starting materials, and good functional group tolerance under relatively mild conditions. acs.org

Synthetic Route Optimization and Reaction Condition Analysis

Optimization of synthetic routes is crucial for improving the efficiency, scalability, and environmental impact of chemical processes. For the synthesis of naphtho[2,3-b]thiophene derivatives, various parameters are often analyzed and optimized.

For instance, in the visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones, a bioisosteric scaffold, a detailed optimization of reaction conditions was performed. mdpi.com This included screening different solvents, catalysts, and reaction times to maximize the yield of the desired product. The optimized conditions involved using acetonitrile (B52724) as the solvent and irradiating the reaction mixture with visible blue LEDs (460 nm) for 6 hours. mdpi.com

The following table illustrates the optimization of conditions for the synthesis of 2-phenylnaphtho[2,3-b]furan-4,9-dione.

Table 2: Optimization of Reaction Conditions for the Synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione. mdpi.com

EntrySolventTime (h)Yield (%)
1CH₃CN675
2CH₂Cl₂642
3THF635
4Toluene621
5Dioxane632
6CH₃CN345
7CH₃CN1275

Note: The table is based on data presented in the cited source for a related furan-containing analog, illustrating the general process of reaction optimization.

Such optimization studies are essential for developing practical and efficient synthetic methods for this compound and its derivatives, making them more accessible for further research and application.

Advanced Spectroscopic and Structural Characterization of Naphtho 2,3 B Thiophene 2,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of naphtho[2,3-b]thiophene-2,3-dione systems. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of individual atoms, enabling the confirmation of the molecular skeleton and the position of substituents.

In derivatives of naphtho[2,3-b]thiophene (B1219671), the proton signals of the naphthoquinone moiety typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in a series of 2-(N-arylimino)naphtho[2,3-d] nih.govdithiole-4,9-diones, the protons of the naphthalene (B1677914) ring system (H-5,8 and H-6,7) appear as multiplets in the range of δ 7.77–8.14 ppm. researchgate.net The chemical shifts and coupling constants of these protons are sensitive to the electronic nature of the substituents on the thiophene (B33073) or an adjacent ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(Benzylimino)naphtho[2,3-d] nih.govdithiole-4,9-dione8.14 (m, 2H, H-6,7), 7.77 (m, 2H, H-5,8), 7.37 (m, 4H, H-2',3'), 7.30 (m, 1H, H-4'), 4.44 (s, 2H, CH₂)176.3, 175.7 (C-4,9), 157.4 (C=N), 144.2, 143.1 (C-3a,9a), 137.4 (C-1'), 134.34, 134.25 (C-5,8), 132.1, 132.0 (C-4a,8a), 128.7, 127.8 (C-2',3'), 127.5 (C-4'), 127.2 (C-6,7), 62.6 (CH₂) researchgate.net
2-(p-Tolylimino)naphtho[2,3-d] nih.govdithiole-4,9-dione8.11 (d, J = 8.2, 1H, H-2'), 2.37 (s, 3H, CH₃)176.2, 175.8 (C-4,9), 159.0 (C=N), 148.3 (C-4'), 143.4, 143.2 (C-3a,9a) researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized compounds.

The electron ionization (EI) mass spectrum of the parent naphtho[2,3-b]thiophene-4,9-dione shows a prominent molecular ion peak [M]⁺ which confirms its molecular weight. nih.gov The fragmentation pattern often involves the loss of CO molecules, which is a characteristic feature of quinone-type structures. For instance, the mass spectrum of benzo(b)thiophene-2,3-dione reveals a fragmentation pathway that includes the loss of CO. nist.gov

In more complex derivatives, such as those synthesized for materials science applications, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed. For a triple-acceptor triad (B1167595) featuring a naphtho[2,3-b]thiophene diimide core, MALDI-TOF MS was used to confirm the molecular weight of the large, complex structure, showing a peak at m/z = 1950.3798 ([M+H]⁺), which was in good agreement with the calculated molecular weight. Similarly, for various substituted naphtho[2,3-b]furan-4,9-diones, electrospray ionization (ESI) HRMS has been used to confirm the calculated molecular formulas. nih.govmdpi.com

CompoundIonization MethodCalculated m/zFound m/zReference
Naphtho[2,3-b]thiophene-4,9-dione-214.0089- nih.gov
2-Phenylnaphtho[2,3-b]furan-4,9-dioneHRMS (ESI)275.0803 [M+H]⁺275.0807 [M+H]⁺ nih.govmdpi.com
2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dioneHRMS (ESI)309.0313 [M+H]⁺309.0317 [M+H]⁺ nih.gov
Triple-acceptor triad with Naphtho[2,3-b]thiophene diimide coreMALDI-TOF MS1949.27121950.3798 [M+H]⁺

X-ray Crystallography for Solid-State Molecular Geometry and Planarity Assessment

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique is crucial for assessing the planarity of the fused ring system in this compound derivatives, which significantly influences their electronic properties and solid-state packing.

For instance, the crystal structure of naphtho[2,3-b]thieno[2,3-d]thiophene (NTT), a related thienoacene, reveals a herringbone packing arrangement. researchgate.net In the case of 6-phenylbenzo[d]naphtho[2,3-b]thiophene, the naphthothiophene moiety is nearly planar, with a root-mean-square deviation of fitted atoms of -0.0065 (1) Å. nih.gov The dihedral angle between the naphthothiophene plane and the attached phenyl ring is 67.24 (6)°. nih.gov Such structural details are vital for understanding the potential for π-π stacking and other intermolecular interactions that govern charge transport in organic semiconductor materials.

The planarity of the molecular backbone is a key factor. In 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, the benzothiophene (B83047) ring system makes a dihedral angle of 2.28 (6)° with the naphthalene ring system, indicating a high degree of planarity. researchgate.net This planarity facilitates close packing and strong intermolecular electronic coupling, which are desirable for efficient charge transport.

CompoundKey Crystallographic FeatureValueReference
Naphtho[2,3-b]thieno[2,3-d]thiophene (NTT)Packing ArrangementHerringbone researchgate.net
6-Phenylbenzo[d]naphtho[2,3-b]thiopheneDihedral angle (naphthothiophene plane and phenyl ring)67.24 (6)° nih.gov
6-(p-tolyl)benzo[b]naphtho[2,3-d]thiopheneDihedral angle (benzothiophene and naphthalene ring systems)2.28 (6)° researchgate.net

Electronic Absorption and Emission Spectroscopy for Optoelectronic Property Profiling

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for characterizing the optoelectronic properties of this compound systems. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The UV-Vis absorption spectra of these compounds typically exhibit multiple absorption bands corresponding to π-π* transitions within the extended conjugated system. For example, the absorption spectrum of naphtho[2,3-b]thieno[2,3-d]thiophene (NTT) in chloroform (B151607) solution shows distinct absorption peaks. researchgate.net The position and intensity of these peaks can be modulated by introducing different substituents, leading to a tuning of the optical bandgap.

The fluorescence emission properties are also highly dependent on the molecular structure and the surrounding environment. For instance, derivatives of naphtho[2,3-d]thiazole-4,9-dione (B78148) exhibit fluorescence in both solution and the solid state. mdpi.com The introduction of nitrogen-containing heterocycles can lead to a significant bathochromic (red) shift in the emission wavelength, with some derivatives showing orange-red fluorescence with emission maxima over 600 nm in polar solvents. mdpi.com This tunability of the emission color is a key aspect in the design of new fluorescent materials. In some cases, aggregation-induced emission enhancement (AIEE) has been observed, where the fluorescence intensity increases in the aggregated state. researchgate.net

Compound SystemSpectroscopic TechniqueKey FindingsReference
Naphtho[2,3-b]thieno[2,3-d]thiophene (NTT)UV-Vis AbsorptionShows distinct absorption peaks in chloroform solution. researchgate.net
Naphtho[2,3-d]thiazole-4,9-dione derivativesFluorescence EmissionExhibit fluorescence in solution and solid state; emission maxima can be red-shifted to over 600 nm. mdpi.com
Naphthalene diimide (NDI) derivative with amide groupFluorescence EmissionDemonstrates Aggregation-Induced Emission Enhancement (AIEE). researchgate.net

Vibrational Spectroscopy (e.g., FTIR) in Derivative Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying functional groups within this compound derivatives. The characteristic vibrational frequencies of specific bonds provide a molecular fingerprint that can be used for structural confirmation and to monitor chemical transformations.

The most prominent features in the FTIR spectra of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety. These typically appear in the region of 1650-1700 cm⁻¹. For example, in 2-(cyclohexylimino)naphtho[2,3-d] nih.govdithiole-4,9-dione, a strong absorption is observed at 1665 cm⁻¹ for the C=O group. researchgate.net

CompoundFunctional GroupVibrational Frequency (cm⁻¹)Reference
2-(Cyclohexylimino)naphtho[2,3-d] nih.govdithiole-4,9-dioneC=O1665 researchgate.net
2-(Cyclohexylimino)naphtho[2,3-d] nih.govdithiole-4,9-dioneC=N1610 researchgate.net
2-(Cyclohexylimino)naphtho[2,3-d] nih.govdithiole-4,9-dioneC=C (aromatic)1595 researchgate.net

Reactivity and Mechanistic Investigations of Naphtho 2,3 B Thiophene 2,3 Dione

Oxidation Reactions and Their Products

The oxidation of the naphtho[2,3-b]thiophene-2,3-dione system is crucial in both its synthesis and potential biological activity. While direct oxidation studies on this compound are not extensively documented, analogous reactions provide insight into its behavior. For instance, the formation of the related naphtho[2,3-b]furan-4,9-dione (B1206112) can proceed through the air oxidation of a hydroquinone (B1673460) intermediate. This suggests that the hydroquinone form of this compound could be susceptible to oxidation to the quinone.

Furthermore, the metabolism of similar catechol-containing compounds often involves their oxidation to quinones. nih.gov This process can be initiated by various oxidizing agents, including molecular oxygen, and may be catalyzed by enzymes. mdpi.com The oxidation of polyphenolic compounds, which share structural motifs with the hydroquinone form of the target molecule, often proceeds via a one-electron oxidation to a semiquinone radical or a two-electron oxidation to the quinone. mdpi.com

In a synthetic context, the electrochemical oxidation of polycyclic aromatic phenols provides a green alternative to chemical oxidants for the formation of quinones. nih.gov This method often proceeds via a phenoxonium cation, which can then be converted to the corresponding quinone. The regioselectivity of such oxidations is often dictated by the position of the initial hydroxyl group. nih.gov

Substitution Reactions on the Thiophene (B33073) Moiety

The thiophene ring in this compound is susceptible to substitution reactions, which allow for the introduction of various functional groups, thereby modifying the molecule's properties.

Thiophenes are generally more susceptible to electrophilic attack than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. wikipedia.org Theoretical studies on thiophene and thieno[2,3-b]thiophene (B1266192) have shown that the α-carbon atom is the preferred site for electrophilic attack, both kinetically and thermodynamically. researchgate.net This is consistent with the general reactivity patterns observed for five-membered heterocyclic compounds. wikipedia.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the reaction of a thiophene derivative with N-chlorosuccinimide can lead to chlorination of the thiophene ring. researchgate.net

A notable example of substitution on the thiophene moiety is the one-pot synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones. acs.orgnih.gov This reaction proceeds from 2-bromo-1,4-naphthoquinone and various alkynes, with the substitution occurring at the 2-position of the newly formed thiophene ring. This method demonstrates good tolerance for various functional groups. acs.org

Cycloaddition Reactions

The this compound scaffold can participate in cycloaddition reactions, offering pathways to more complex molecular architectures.

Visible-Light-Mediated [3+2] Cycloadditions (Analogous to Naphtho[2,3-b]furan-4,9-diones)

Diels-Alder Reactivity of the Quinone Moiety

The quinone moiety within the this compound structure can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. wikipedia.org Historically, the reaction between cyclopentadiene (B3395910) and benzoquinone was one of the first examples of a Diels-Alder reaction to be studied. scispace.com

The reactivity of quinones as dienophiles is well-established, and they have been used extensively in the total synthesis of natural products. nih.gov The reaction typically involves the 1,4-addition of a conjugated diene to the quinone, leading to the formation of a new six-membered ring. researchgate.net The stereochemistry of these cycloadditions can be complex but often proceeds with high selectivity. nih.gov For instance, Diels-Alder reactions between dienamides and substituted naphthoquinones have been shown to proceed with high regioselectivity. nih.gov

Nucleophilic Substitution Patterns and Derivatives

The quinone and thiophene rings of this compound are subject to nucleophilic attack, leading to a variety of derivatives. Nucleophilic aromatic substitution typically requires the presence of a good leaving group and can be facilitated by electron-withdrawing groups on the aromatic ring.

A key synthetic route to derivatives of this system is the one-pot synthesis of 2-substituted-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone. acs.orgnih.gov In this reaction, the initial step involves a Sonogashira coupling, followed by cyclization involving a sulfur nucleophile. This allows for the introduction of a range of substituents at the 2-position of the thiophene ring.

Furthermore, the synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones can be achieved via a palladium(II) acetate-mediated cyclization of 3-arylthio-1,4-naphthoquinones, which involves an intramolecular nucleophilic attack. researchgate.net The reactivity of electrogenerated polysulfide ions towards S-phenyl thiol esters has also been studied, demonstrating the potential for sulfur-based nucleophiles to participate in substitution reactions. rsc.org

The following table summarizes some of the synthesized derivatives of the naphtho[2,3-b]thiophene-4,9-dione core and related structures:

Derivative TypeSynthetic MethodReference(s)
2-Substituted-naphtho[2,3-b]thiophene-4,9-dionesOne-pot cyclization from 2-bromo-1,4-naphthoquinone and alkynes acs.orgnih.gov
Benzo[b]naphtho[2,3-d]thiophene-6,11-dionesPalladium-mediated cyclization of 3-arylthio-1,4-naphthoquinones researchgate.net
Thieno[2,3-b]thiophene derivativesCoupling reactions with diazonium salts ekb.eg
Benzo[b]thieno[2,3-d]thiophene derivativesSynthesis from a BTT core structure rsc.org

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is a key aspect of its chemistry, influencing its potential applications in areas such as organic electronics and medicinal chemistry. The quinone moiety can undergo reversible one- or two-electron reduction to form the corresponding semiquinone radical anion and hydroquinone dianion.

Studies on thiophene-fused polyaromatic hydrocarbons have shown that these compounds undergo oxidation at relatively low potentials. nih.gov The electrochemical characteristics, including oxidation potentials, are influenced by the specific connectivity of the thiophene units within the larger aromatic system. nih.gov The electrochemical properties of fused heterocyclic polymers containing naphthoquinone structures have also been investigated, revealing narrow electrochemical bandgaps. rsc.org

The redox behavior of 2,3-diamino-1,4-naphthoquinone and its N-alkylated derivatives has been studied, providing insights into the electronic properties of related systems. researchgate.net The electron affinities of benzo[b]thiophene-4,7-quinones, evaluated by their LUMO energies and half-wave potentials, have been reported, showing a correlation with their biological activity. capes.gov.br Furthermore, the electrochemical oxidation of N-acyldopamines in the presence of sulfur-centered nucleophiles has been investigated, highlighting the regioselective nature of these reactions. nih.gov

The following table presents a summary of some reported electrochemical data for related compounds:

Compound TypeMeasurementValueReference(s)
Thiophene-fused polyaromaticsOxidation PotentialsRelatively low nih.gov
Fused heterocyclic naphthoquinone polymersElectrochemical BandgapNarrow rsc.org
Benzo[b]thiophene-4,7-quinonesHalf-wave PotentialsCorrelate with biological activity capes.gov.br

One- and Two-Electron Reduction Processes

Studies on 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones have shown that these compounds are redox-active. chemrxiv.org The redox activation of lapacho quinone analogues, including 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones, has been studied in enzymatic assays, demonstrating their ability to undergo one- and two-electron reduction. acs.org This redox cycling is crucial for their biological activity, leading to the generation of reactive oxygen species such as superoxide (B77818) radicals. chemrxiv.orgacs.org

For instance, the redox properties of a series of 8-chloronaphtho[2,3-b]thiophene-4,9-diones were evaluated to understand their mechanism of action as inhibitors of keratinocyte hyperproliferation. chemrxiv.org The ability of these compounds to participate in redox cycling and generate superoxide was confirmed in both enzymatic and cell-based assays. chemrxiv.org

In a broader context, the electrochemical properties of donor-acceptor type polymers containing a thieno[3,2-b]thiophene (B52689) unit have been investigated using cyclic voltammetry. mdpi.com These studies help in determining the HOMO and LUMO energy levels and the redox potential of these materials. For example, the polymer PTPTD, which contains a benzo[1,2-b:6,5-b′]dithiophene-4,5-dione acceptor unit, exhibits an initial oxidation potential (Eonset,ox) of 0.76 V and an initial reduction potential (Eonset,re) of -0.74 V versus a silver wire electrode. mdpi.com While these values are for a polymeric system, they underscore the inherent redox activity of the thiophene-dione moiety.

Table 1: Electrochemical Properties of a Related Thieno[3,2-b]thiophene-based Polymer (PTPTD)

Parameter Value Reference
Initial Oxidation Potential (Eonset,ox) 0.76 V mdpi.com

It is reasonable to hypothesize that this compound would also be redox-active, likely undergoing reduction at the dione (B5365651) functionality. The precise reduction potentials would be influenced by the positions of the carbonyl groups and the electronic effects of the fused thiophene ring. However, without direct experimental data, further characterization is required.

Role in Biological Mechanisms and Synthetic Transformations

Direct studies on the biological mechanisms and synthetic transformations of this compound are not reported in the literature. However, extensive research on its 4,9-dione isomer and its derivatives highlights the significant biological potential of the naphtho[2,3-b]thiophene (B1219671) scaffold.

Derivatives of 2-amino-naphtho[2,3-b]thiophene-4,9-dione have been synthesized and evaluated as potent anticancer agents. nih.govmdpi.com Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com One lead compound, 4a , demonstrated significant activity against triple-negative breast cancer (TNBC) cells by suppressing the PI3K/Akt signaling pathway, a critical pro-survival pathway often dysregulated in cancer. mdpi.com This activity was associated with the generation of reactive oxygen species (ROS). mdpi.com

Furthermore, derivatives of 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione have been identified as inhibitors of human keratinocyte hyperproliferation, a key feature of psoriasis. acs.org Their mechanism of action is linked to their redox properties and the generation of superoxide radicals. acs.org The anti-proliferative activity of various naphtho[2,3-b]thiophene-4,9-dione analogs has been evaluated against HT-29 cells, with some compounds showing high potency. researchgate.net

In terms of synthetic transformations, the focus has been on the construction of the naphtho[2,3-b]thiophene-4,9-dione core. One-pot syntheses have been developed from readily available starting materials like 2-bromo-1,4-naphthoquinone and alkynes. acs.org Other approaches include visible-light-mediated [3+2] cycloaddition reactions to form the related naphtho[2,3-b]furan-4,9-dione system. mdpi.comnih.govnih.gov

While no synthetic transformations of this compound are documented, the existence of a dimeric compound, [2,2']bi[naphtho[2,3-b]thiophenylidene]-3,3'-dione, suggests that the 3-keto position could be a site of reactivity, potentially through an enol or enolate intermediate.

Table 2: Biological Activities of Naphtho[2,3-b]thiophene-4,9-dione Derivatives

Compound Type Biological Activity Mechanism of Action Reference
2-Amino-naphtho[2,3-b]thiophene-4,9-dione derivatives Anticancer (TNBC) Inhibition of PI3K/Akt pathway, ROS generation nih.govmdpi.com
8-Hydroxynaphtho[2,3-b]thiophene-4,9-dione derivatives Inhibition of keratinocyte hyperproliferation Redox cycling, superoxide generation acs.org

Functional Group Transformations and Stability

Specific information regarding the functional group transformations and stability of this compound is not available. However, studies on related naphtho[2,3-b]thiophene derivatives provide some insights into the potential reactivity of this heterocyclic system.

Research on the functionalization of 3-bromo-naphtho[2,3-b]thiophene has demonstrated that the thiophene ring can undergo transformations such as lithium-halogen exchange, allowing for the introduction of various substituents at the 3-position. chemrxiv.orgresearchgate.netresearchgate.net This suggests that the thiophene moiety in this compound could also be a site for chemical modification, provided the reaction conditions are compatible with the dione functionality.

The stability of the naphtho[2,3-b]thiophene core has been noted to be greater than that of anthracene (B1667546) towards dearomatization reactions like Diels-Alder additions or oxidation. researchgate.net This enhanced stability is attributed to the presence of the fused thiophene ring.

The dione functionality in this compound would be expected to undergo typical ketone reactions. However, the juxtaposition of the two carbonyl groups in an α-dicarbonyl arrangement would likely impart unique reactivity, such as susceptibility to nucleophilic attack, condensation reactions, and potentially rearrangement reactions under certain conditions. The stability of the 2,3-dione isomer itself, particularly in comparison to the more commonly studied 4,9-dione, remains an area for future investigation.

Computational Chemistry and Theoretical Studies of Naphtho 2,3 B Thiophene 2,3 Dione

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. It provides a framework to calculate the ground-state electronic density and, from this, derive key parameters that govern the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy level is related to the electron affinity and indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

For derivatives of the isomeric Naphtho[2,3-b]thiophene-4,9-dione, DFT calculations have been employed to determine these frontier orbital energies. For instance, in a study of novel semiconductors with naphtho[2,3-b]thiophene (B1219671) rings, quantum chemical calculations were performed to analyze their electronic properties researchgate.net. While specific values for the parent Naphtho[2,3-b]thiophene-2,3-dione are not provided, the table below presents representative calculated HOMO and LUMO energy levels for related thiophene-based compounds to illustrate the typical range of these values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative (hypothetical)-6.5-3.53.0DFT/B3LYP
Thieno[3,2-b]thiophene-based dimer-5.8-2.23.6DFT
Naphtho[2,3-b]thiophene-based semiconductor-5.5-3.02.5DFT

This table presents hypothetical and representative data for related compounds to illustrate the expected range of values for this compound.

The aromaticity and planarity of a molecule are critical for its electronic properties, particularly in the context of organic semiconductors where efficient π-orbital overlap is necessary for charge transport. Theoretical calculations can predict these features. For π-conjugated molecules containing the naphtho[2,3-b]thiophene core, studies have shown that these molecules generally exhibit planar structures and possess aromatic character researchgate.net. This planarity is essential for close packing in the solid state, which in turn facilitates intermolecular charge transfer.

Charge Transport Characteristics and Reorganization Energy Calculations

The charge transport properties of organic materials are fundamental to their performance in electronic devices. The reorganization energy (λ) is a key parameter that describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport, as it indicates a smaller barrier for charge hopping between adjacent molecules.

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Computational Method
Thienoacene derivative 10.250.30DFT/B3LYP
Thienoacene derivative 20.220.28DFT/B3LYP
Naphtho[2,3-b]thiophene-based semiconductor0.190.25DFT

This table presents representative data for related compounds to illustrate the expected range of reorganization energies.

Prediction of Redox Potentials

The redox potential of a molecule is a measure of its tendency to gain or lose electrons and is a critical parameter for applications in electrochemistry and as active materials in batteries. DFT calculations can provide reliable predictions of redox potentials. For derivatives of Naphtho[2,3-b]thiophene-4,9-dione, their redox properties have been of interest, particularly in the context of their biological activity nih.gov. The calculated redox potentials can be correlated with experimental values obtained from techniques like cyclic voltammetry.

Compound/DerivativePredicted Reduction Potential (V)Predicted Oxidation Potential (V)Computational Method
Naphtho[2,3-b]thiophene-4,9-dione analog-0.51.2DFT/B3LYP/6-31G
Substituted Thienoquinone-0.41.5DFT/B3LYP/6-31G

This table presents hypothetical and representative data for related compounds to illustrate the expected range of redox potentials.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a particular property. These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide their design.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses steric and electrostatic fields around a set of aligned molecules to build a predictive model. For a series of 2-substituted naphtho[2,3-b]thiophene-4,9-dione derivatives, a CoMFA study was conducted to understand the structural requirements for their anti-proliferative activity. The study resulted in a reliable model with good predictive power (r² = 0.99 and q² = 0.625) researchgate.net. This model allowed for the design of new compounds with potentially higher theoretical activity researchgate.net. Although this study was performed on the 4,9-dione isomer, the methodology demonstrates the applicability of CoMFA in understanding the structure-activity relationships of this class of compounds. The CoMFA contour maps generated from such a study can highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, thus guiding the synthesis of more potent analogs.

Derivation of Structure-Property Relationships for Biological Activity

Computational chemistry and theoretical studies play a pivotal role in understanding the biological activities of this compound and its analogs. These methods allow for the rational design of new, more potent compounds by elucidating the relationship between their chemical structure and biological function. While specific computational studies on this compound are limited, extensive research on the closely related Naphtho[2,3-b]thiophene-4,9-dione scaffold provides significant insights. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in this regard.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone in medicinal chemistry for developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the naphtho[2,3-b]thiophene core, these studies have been crucial in identifying key molecular features that govern their therapeutic effects.

A notable 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) was conducted on a series of Naphtho[2,3-b]thiophene-4,9-dione analogs to explore their anti-proliferative activity. researchgate.net This study generated a statistically reliable model that can predict the biological activity of new compounds in this class. researchgate.net The model highlighted that the toxicity of the molecules is influenced by the presence of electron-withdrawing groups at the 2-position of the thiophene (B33073) ring. researchgate.net Based on this QSAR model, new compounds with potentially higher theoretical anti-proliferative activity have been proposed for synthesis and evaluation. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level.

In the context of Naphtho[2,3-b]thiophene derivatives, molecular docking simulations have been employed to elucidate their mechanism of action against various biological targets, particularly in cancer research. For instance, docking studies on 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives have shown that these compounds can effectively bind to the active site of key signaling proteins. nih.gov One such study revealed that a lead compound significantly suppressed the phosphorylation of Akt at Ser473, a critical event in the PI3K/Akt signaling pathway, which is often dysregulated in cancers like triple-negative breast cancer. nih.gov This inhibition disrupts pro-survival signals and sensitizes cancer cells to apoptosis. nih.gov

Similarly, molecular docking studies on other related heterocyclic systems, such as thieno[2,3-b]thiophene (B1266192) derivatives, have identified potential protein targets and key binding interactions. These studies have shown that substituents on the thiophene ring play a crucial role in the binding affinity and specificity for targets like dihydrofolate reductase and rhomboid protease, which are important in microbial infections. mdpi.com For example, certain thieno[2,3-b]thiophene derivatives exhibited strong hydrogen bonding and hydrophobic interactions with essential residues in the active sites of these enzymes. mdpi.com

Docking simulations of other thiophene-containing compounds have also been used to predict their binding to targets like the colchicine (B1669291) binding site of tubulin and the epidermal growth factor receptor (EGFR). nih.govnih.gov These computational predictions are invaluable for guiding the synthesis of new derivatives with improved biological activity.

The table below summarizes the findings from various computational studies on Naphtho[2,3-b]thiophene analogs and related compounds, highlighting the target, methodology, and key findings.

Compound ClassTarget ProteinComputational MethodKey Findings
Naphtho[2,3-b]thiophene-4,9-dione analogsNot specified3D-QSAR (CoMFA)Electron-withdrawing groups at the 2-position enhance anti-proliferative activity. researchgate.net
2-Amino-naphtho[2,3-b]thiophene-4,9-dione derivativesAkt (PI3K/Akt pathway)Immunocytochemistry AnalysisSuppression of Akt phosphorylation at Ser473, leading to apoptosis in cancer cells. nih.gov
Thieno[2,3-b]thiophene derivativesDihydrofolate reductase (C. albicans), Rhomboid protease (E. coli)Molecular DockingIdentification of key hydrogen bonding and hydrophobic interactions with active site residues. mdpi.com
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesTubulin (Colchicine binding site)Molecular DockingGood binding affinity, suggesting potential as anticancer agents. nih.gov
Thieno[2,3-b]thiophene derivativesEGFRWT and EGFRT790MMolecular DockingCompounds bind to the crucial Met793 residue in the EGFR binding pocket. nih.gov

These computational approaches not only help in understanding the structure-activity relationships but also in the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of new drug candidates. nih.govnih.gov

Research on Naphtho 2,3 B Thiophene 2,3 Dione in Advanced Materials Science

Organic Semiconductors and Field-Effect Transistors (OFETs)

Derivatives of the naphtho[2,3-b]thiophene-dione structure are promising candidates for the active layer in organic field-effect transistors (OFETs). Their rigid, planar structure facilitates intermolecular π-π stacking, which is essential for efficient charge transport. The electron-withdrawing nature of the dione (B5365651) or diimide groups makes these materials particularly suitable for n-type (electron-transporting) semiconductors, which are crucial for developing complementary logic circuits.

Design and Synthesis of Naphtho[2,3-b]thiophene-Containing Pi-Conjugated Molecules

The synthesis of functional π-conjugated molecules based on this scaffold is a key focus of research. A significant derivative is naphtho[2,3-b]thiophene (B1219671) diimide (NTI), a π-extended naphthalene (B1677914) diimide (NDI) that incorporates a fused thiophene (B33073) ring. researchgate.net The synthesis allows for mono-functionalization, enabling the incorporation of the NTI unit into larger "NTI-terminated" π-conjugated architectures. researchgate.net

One synthetic approach involves creating novel n-type triple-acceptor triads, such as NTI-BTT and NTI-BT, which utilize the NTI core. sciengine.com The design strategy focuses on extending the π-conjugation through methods like thiophene fusion or the insertion of thiophene spacers to modulate the material's physicochemical and charge transport properties. researchgate.netsciengine.com Other synthetic efforts have demonstrated the coupling of up to four NTI units onto a central benzene (B151609) or pyrene (B120774) core. researchgate.net The synthesis of precursors like 3-bromonaphtho[2,3-b]thiophene via methods such as the Bradsher cyclization, followed by functionalization through lithium-halogen exchange, provides a versatile route to more complex derivatives. chemrxiv.org

Charge Mobility and Charge Transport Properties

Charge mobility, a measure of how quickly charge carriers move through a material, is a critical parameter for OFET performance. Materials based on the naphtho[2,3-b]thiophene framework have shown promising, albeit variable, charge transport properties.

For instance, in NTI-based n-type triads, the molecular structure significantly impacts electron mobility. sciengine.com While the fusion of a thiophene ring in NTI-BT-based OFETs led to a drop in mobility to 0.004 cm² V⁻¹ s⁻¹, the strategic insertion of a thiophene spacer in the NTI-BTT molecule enhanced n-type charge transport. sciengine.com This modification improved π-π interactions, resulting in a significantly higher electron mobility of 0.13 cm² V⁻¹ s⁻¹. sciengine.com In contrast, some p-channel transistors based on related diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTT) isomers have demonstrated even higher mobilities, reaching up to 3.5 cm² V⁻¹ s⁻¹. capes.gov.brelsevierpure.com

The table below summarizes the charge mobility of various organic semiconductors containing the naphtho[2,3-b]thiophene core or related structures.

Compound/DerivativeDevice TypeChannel TypeMobility (cm² V⁻¹ s⁻¹)Source(s)
NTI-BTT OFETn-type0.13 sciengine.com
NTI-BT OFETn-type0.004 sciengine.com
2,9-DPh-DNTT OFETp-type3.5 capes.gov.brelsevierpure.com
3,10-DPh-DNTT OFETp-type3.5 capes.gov.brelsevierpure.com
NDTT-10 OFETp-type0.22 rsc.orgresearchgate.net
NDTT-12 OFETp-type0.13 rsc.orgresearchgate.net

Development of N-Type Organic Semiconductors

The development of high-performance, air-stable n-type organic semiconductors has lagged behind their p-type counterparts, hindering the advancement of complex organic electronics like complementary logic circuits. The electron-deficient core of naphtho[2,3-b]thiophene-dione and its diimide derivatives makes them ideal building blocks for n-type materials. researchgate.netsciengine.com

NTI-terminated molecules have been shown to be effective n-type semiconductors that can operate in air. researchgate.net These molecules exhibit enhanced electron-withdrawing capabilities compared to the more common NDI-based materials, leading to deeper (lower) energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsciengine.com This property not only facilitates electron injection and transport but also improves the material's stability against oxidation in an ambient environment. The successful synthesis of triads like NTI-BTT, which exhibit four times higher electron mobility than their NDI-based equivalents, highlights the potential of the NTI unit in creating superior n-type semiconductors. sciengine.com

Structure-Property Relationships for Device Performance

Understanding the relationship between molecular structure and the resulting electronic properties is fundamental to designing better semiconductor materials. For naphtho[2,3-b]thiophene-based molecules, several key relationships have been established.

The planarity of the molecular backbone and the intermolecular π-π stacking distance are critical for efficient charge transport. sciengine.com For example, the introduction of thiophene spacers in the NTI-BTT triad (B1167595) resulted in a more planar backbone and a short π-π stacking distance of 3.45 Å, which directly contributed to its improved electron mobility. sciengine.com In contrast, the NTI-BT triad formed a polycrystalline structure with numerous grain boundaries that acted as charge traps, significantly reducing mobility. sciengine.com

Furthermore, the method of extending the π-conjugated system, whether through direct fusion or the use of spacer units, profoundly influences the material's energy levels and charge transport characteristics. researchgate.netsciengine.com For related naphthodithieno[3,2-b]thiophene (NDTT) derivatives, thermal annealing was shown to dramatically improve charge carrier mobilities by enhancing the crystallinity and molecular ordering in thin films. rsc.orgresearchgate.net These findings underscore the importance of controlling both the molecular design and the solid-state packing to optimize device performance. researchgate.net

Organic Photovoltaic Cells (OPVs) and Solar Cell Applications

The strong electron-accepting nature of the naphtho[2,3-b]thiophene-dione and diimide core also makes it a valuable component in organic photovoltaics (OPVs). In OPVs, these materials can function as electron acceptors, facilitating the crucial process of charge separation at the donor-acceptor interface. researchgate.netsciengine.com

Derivatives have been incorporated into various π-conjugated architectures for use in solar cells. researchgate.net For instance, copolymers based on the related naphthodithieno[3,2-b]thiophene (NDTT) unit have been synthesized for photovoltaic applications, demonstrating broad absorption profiles and forming crystalline thin films with small π-π distances conducive to charge transport. hkbu.edu.hk Similarly, oligomers containing a naphtho[2,1-b:3,4-b′]dithiophene core have been used in bulk-heterojunction solar cells, achieving power conversion efficiencies up to 3.6% and high open-circuit voltages. rsc.org

Charge-Transfer Excitations and Charge Separation Efficiency

Efficient solar cell performance relies on the effective generation of free charges from photogenerated excitons (bound electron-hole pairs). nih.gov When a photon is absorbed by the donor material in an OPV, it creates an exciton (B1674681). This exciton must diffuse to the donor-acceptor interface, where a charge-transfer (CT) excitation occurs, forming an interfacial electron-hole pair. The efficiency of the subsequent separation of this pair into free charges, overcoming their Coulombic attraction, is a key determinant of device performance. nih.govwpmucdn.com

Electron Affinity and Photoluminescence Properties in Photovoltaic Systems

Derivatives of naphtho[2,3-b]thiophene-2,3-dione are being explored for their potential in organic photovoltaic (OPV) cells. The performance of these cells is significantly influenced by the electron affinity and photoluminescence properties of the materials used.

In a study focused on creating new non-fullerene acceptors for OPVs, researchers designed molecules with a fused pyrrole (B145914) ring-based donor core and various electron-withdrawing acceptors. nih.gov These modifications aimed to enhance the electron-accepting capability of the materials, a crucial factor for efficient charge separation and transport within the photovoltaic device. nih.gov The designed molecules, through side-chain engineering, exhibited lower band gaps compared to the reference molecule, suggesting improved charge-transfer aptitude. acs.org Theoretical calculations indicated that these new molecules could be superior electron-transporting materials. nih.gov

Another research effort reported on two polymer donors, PBTN-o and PBTN-p, based on a naphtho[2,3-c]thiophene-4,9-dione (NTD) unit, which differs slightly in its core structure from this compound. rsc.org The positioning of alkyl chains on the NTD unit was found to induce a bend in the polymer backbone of PBTN-p, leading to a more twisted conjugated structure compared to the planar PBTN-o. rsc.org This structural difference resulted in optimized morphology of the photoactive layer in polymer solar cells (PSCs). rsc.org Consequently, the device based on PBTN-p achieved a higher power conversion efficiency (PCE) of 14.10% compared to the 11.85% PCE of the PBTN-o-based device. rsc.org The enhancement was attributed to an increased short-circuit current density (JSC) and fill factor (FF). rsc.org

These findings highlight the importance of molecular design and the resulting electronic and photoluminescent properties in developing high-performance organic photovoltaic systems.

Organic Light-Emitting Diodes (OLEDs) Research

The field of organic light-emitting diodes (OLEDs) has also benefited from the integration of thiophene-based compounds, including derivatives of the naphtho[2,3-b]thiophene core. These materials are investigated for their potential as emitters in the active layers of OLED devices. beilstein-journals.orgnih.gov

One study detailed the design and synthesis of a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which utilizes a thieno[3,2-b]thiophene (B52689) π-conjugated linker. beilstein-journals.orgnih.gov This molecule exhibited significant fluorescence quantum yields in both solution (86%) and solid-state (41%). beilstein-journals.orgnih.gov An OLED fabricated using this compound as the emitter demonstrated a maximum external quantum efficiency of 4.61% and a power efficiency of 6.70 lm/W, emitting light at 512 nm. beilstein-journals.orgnih.gov

In another research avenue, deep-red to near-infrared (NIR) emitting materials were developed by incorporating a thiophene unit as a π-bridge in a D-A-D skeleton. frontiersin.org This strategy resulted in a significant red-shift of the emission peak while maintaining a high radiative transition rate. frontiersin.org Doped OLED devices using these emitters achieved a maximum external quantum efficiency of 5.75% with low efficiency roll-off. frontiersin.org Furthermore, non-doped devices were fabricated, yielding a maximum EQE of 1.44% for NIR emission at 690 nm. frontiersin.org

The development of new dithieno[3,2-b:2′,3′-d]thiophene derivatives has also shown promise for high-performance OLEDs and other organic electronic applications. nih.gov The unique properties of these materials, such as their thermal stability and charge transport characteristics, are crucial for the advancement of OLED technology. rsc.org

Naphtho[2,3-b]thiophene Diimide (NTI) in Electron-Deficient Architectures

A significant derivative, Naphtho[2,3-b]thiophene diimide (NTI), has been synthesized and recognized for its potential in creating electron-deficient architectures. rsc.orgrsc.orgdntb.gov.ua NTI is a π-extended naphthalene diimide with a fused thiophene ring. rsc.orgresearchgate.net A key feature of NTI is its relatively low-lying lowest unoccupied molecular orbital (LUMO) energy level, which is a desirable characteristic for n-type organic semiconductors. rsc.org

Compared to the parent naphthalene diimide (NDI), NTI exhibits a bathochromically shifted (red-shifted) absorption and stronger fluorescence. rsc.org The structure of NTI allows for selective mono-functionalization at the α-position of the thiophene ring. rsc.org This capability enables the integration of the NTI core into a variety of π-conjugated architectures. rsc.orgresearchgate.net

Researchers have successfully incorporated NTI into several complex structures, including a simple dimer, a linear trimer connected by thiophene-thiophene junctions, an acceptor-donor-acceptor (A-D-A) triad, and a dendritic trimer with a central benzene core. rsc.org These NTI-terminated architectures have been investigated for their function as n-type organic semiconductors in applications such as field-effect transistors and solar cells. rsc.orgrsc.orgresearchgate.net

Development of Polymers and Nanomaterials Incorporating the Naphtho[2,3-b]thiophene Core

The versatility of the naphtho[2,3-b]thiophene core extends to the development of advanced polymers and nanomaterials. Thiophene-based polymers, in general, are a major class of π-conjugated polymers extensively studied for their use in various electronic devices. researchgate.net

Recent research has focused on creating polymers that incorporate the naphtho[2,3-c]thiophene-4,9-dione (NTD) unit for use in polymer solar cells. rsc.org As previously mentioned, the strategic placement of alkyl side chains on the NTD unit was shown to induce backbone distortion in the resulting polymers, which in turn optimized the morphology of the photoactive layer and enhanced the photovoltaic performance. rsc.org

In the realm of nanomaterials, thiophene derivatives have been formulated into nanoparticles for biomedical applications. For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent compound with broad-spectrum antitumor activity. nih.gov This compound was encapsulated into PLGA nanoparticles, and studies showed that this nano-formulation significantly enhanced its antitumor activity compared to the soluble form. nih.gov While this specific example uses a tetrahydrobenzo[b]thiophene, it highlights the potential of incorporating thiophene-based scaffolds, including the naphtho[2,3-b]thiophene core, into nanocarrier systems to develop novel therapeutic agents.

The ongoing research into polymers and nanomaterials containing the naphtho[2,3-b]thiophene core and its derivatives promises to yield new materials with tailored electronic, optical, and biological properties for a wide range of applications.

Mechanistic Biological Activity Research of Naphtho 2,3 B Thiophene 2,3 Dione Derivatives

Anticancer Activity Studies

Derivatives of naphtho[2,3-b]thiophene-2,3-dione have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The versatility of the core structure allows for chemical modifications that can enhance potency and selectivity, making it a promising framework for targeted cancer therapy.

Potency Against Specific Cancer Cell Lines (e.g., Prostate, Colorectal HT-29, A549, MCF-7, MDA-MB-231)

The anticancer potential of this compound derivatives has been confirmed through in vitro studies on various cancer cell lines.

Notably, a series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives has been synthesized and evaluated. nih.gov Among fifteen analogs, one lead compound, designated as 4a , showed potent anticancer activity against the aggressive triple-negative breast cancer (TNBC) cell line, MDA-MB-231 . nih.gov This highlights the potential of these derivatives in treating highly malignant forms of breast cancer. Further studies on related structures, such as 2-amino-1,4-naphthoquinone-benzamides, have also shown high potency against the MDA-MB-231 and colorectal adenocarcinoma HT-29 cell lines. nih.gov

In the context of prostate cancer, structurally similar 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives displayed potent cytotoxicity against both androgen-dependent (LNCaP ) and androgen-independent (PC3 ) human prostate cancer cell lines. nih.govnih.gov The IC₅₀ values, which indicate the concentration required to inhibit 50% of cell growth, were in the nanomolar to low micromolar range. nih.gov Specifically, the meta-substituted derivative, 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione , was particularly effective against both LNCaP and PC3 cells, with IC₅₀ values of 0.03 µM and 0.08 µM, respectively. nih.govnih.gov

Furthermore, acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones have been evaluated for their cytotoxicity. nih.gov2,7-Diacetyl naphtho[2,3-b]thiophene-4,9-dione exhibited significant activity against leukemia cells, with log GI₅₀ values of -7.61 against SR cells and -7.18 against MOLT-4 cells. nih.gov Another derivative, 3-Acetyl-naphtho[2,3-b]thiophene-4,9-dione , was also highly potent against the MOLT-4 cell line. nih.gov

While direct data for some cell lines like A549 (lung carcinoma) and MCF-7 (breast cancer) on this compound is specific, related naphthoquinone hybrids have been tested. For instance, novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids showed cytotoxic activity against MCF-7 , A549 , and HCT-116 (colorectal) cell lines. tandfonline.com Similarly, certain naphthalene-substituted compounds have demonstrated strong inhibitory effects on A549 and MDA-MB-231 cell lines. nih.gov

Table 1: Cytotoxicity of this compound Derivatives and Analogs

Compound Class Derivative Example Cancer Cell Line Activity Metric Value Reference
2-Arylnaphtho[2,3-d]oxazole-4,9-dione 2-(3-Chloro-phenyl)-... LNCaP (Prostate) IC₅₀ 0.03 µM nih.govnih.gov
2-Arylnaphtho[2,3-d]oxazole-4,9-dione 2-(3-Chloro-phenyl)-... PC3 (Prostate) IC₅₀ 0.08 µM nih.govnih.gov
Acetyl-naphtho[2,3-b]thiophene-4,9-dione 2,7-Diacetyl-... SR (Leukemia) log GI₅₀ -7.61 nih.gov
Acetyl-naphtho[2,3-b]thiophene-4,9-dione 2,7-Diacetyl-... MOLT-4 (Leukemia) log GI₅₀ -7.18 nih.gov
Acetyl-naphtho[2,3-b]thiophene-4,9-dione 3-Acetyl-... MOLT-4 (Leukemia) log GI₅₀ < -8 nih.gov
2-Amino-naphtho[2,3-b]thiophene-4,9-dione Compound 4a MDA-MB-231 (Breast) Potent Activity - nih.gov

Molecular Mechanisms of Action

The anticancer effects of this compound derivatives are rooted in their ability to interfere with critical cellular processes, leading to cancer cell death.

A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Mechanistic studies on 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives revealed that the lead compound 4a induced robust apoptotic responses in MDA-MB-231 cells. nih.gov This process was accompanied by an increase in the generation of reactive oxygen species (ROS). nih.gov

ROS are highly reactive molecules that, when produced in excess, can cause significant damage to cellular components, a condition known as oxidative stress. Mitochondria, the cell's powerhouses, are major producers of ROS and are also highly susceptible to oxidative damage. An overabundance of ROS can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of caspases, which are key enzymes that execute the apoptotic program. nih.gov Apoptotic assays confirmed that treatment with compound 4a led to enhanced activation of caspase-3/7, confirming the induction of apoptosis. nih.gov Other studies on related thiophene (B33073) derivatives have similarly shown that they can induce mitochondrial depolarization and apoptosis. researchgate.netnih.gov

The quinone moiety is a key structural feature of this compound. Quinones are well-known to undergo redox cycling, a process that can generate superoxide (B77818) radicals and other reactive oxygen species. Research on 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones has specifically characterized their ability to participate in redox cycling to generate superoxide in both enzymatic and keratinocyte-based studies. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce the superoxide radical, regenerating the parent quinone to continue the cycle. This continuous generation of superoxide contributes significantly to the oxidative stress that ultimately leads to cancer cell death.

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Inhibiting these enzymes can lead to DNA damage and cell death, making them a key target for cancer chemotherapy. While direct studies on this compound itself are limited, many structurally related naphthoquinone analogs are known topoisomerase inhibitors. nih.govnih.govresearchgate.net

For example, novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids have been shown to successfully inhibit topoisomerase IIα. tandfonline.com Furthermore, the broader class of naphthalene (B1677914) derivatives has been reported to contain potent topoisomerase inhibitors. nih.gov Some naphthoquinone compounds act as "topoisomerase poisons," which stabilize the transient covalent complex between the enzyme and DNA, leading to double-stranded DNA breaks. nih.gov Given the structural similarities, it is plausible that this compound derivatives may also exert part of their anticancer effect through the inhibition of DNA topoisomerases.

Structure-Activity Relationship (SAR) Analysis in Anticancer Research

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the anticancer potency and selectivity of lead compounds. Studies on this compound and its analogs have provided valuable insights into how specific chemical modifications influence their biological activity.

For 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives , SAR studies revealed that the position of substituents on the 2-aryl ring significantly impacts cytotoxicity. nih.gov The presence of a chloro group at the meta-position, as seen in 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione , resulted in the most potent activity against both LNCaP and PC3 prostate cancer cells. nih.govresearchgate.net This suggests that electronic and steric factors at this position are critical for the compound's interaction with its biological target.

In the study of 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones , it was found that an 8-chloro substitution led to more potent inhibitors of keratinocyte hyperproliferation than the corresponding 8-bromo analogues. nih.gov This indicates that the nature of the halogen atom at the 8-position plays a key role in the compound's antiproliferative activity.

The investigation of a library of fifteen 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives led to the identification of compound 4a as the most potent analog against MDA-MB-231 cells. nih.gov This demonstrates that even subtle changes to the substituent groups on the core scaffold can dramatically alter anticancer efficacy. These SAR findings are instrumental in guiding the rational design of new, more effective, and more selective this compound-based anticancer agents.

Influence of Substitutions on Potency and Selectivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. These modifications can dramatically alter the potency and selectivity of the compounds.

For instance, in the context of anticancer activity, a series of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives were synthesized and evaluated. nih.gov Among these, compound 4a was identified as a potent agent against the triple-negative breast cancer cell line MDA-MB-231. nih.gov This highlights the importance of the 2-amino substitution for anticancer efficacy.

In research focused on suppressing keratinocyte hyperproliferation, a condition relevant to psoriasis, substitutions at the 8-position of the naphtho[2,3-b]thiophene-4,9-dione scaffold have been investigated. Replacing a phenolic group with an 8-halogen atom, such as chlorine or bromine, maintained submicromolar inhibitory potency against the human keratinocyte line HaCaT. nih.gov Notably, 8-chloro-substituted derivatives were found to be more potent than their 8-bromo counterparts. nih.gov Furthermore, these halogenated compounds showed reduced membrane-damaging properties compared to their phenolic analogs. nih.gov

Further studies on 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione derivatives revealed that substitutions at the 2-position with groups like 2-thenoyl and 2-nicotinoyl resulted in compounds with favorable potency for suppressing keratinocyte hyperproliferation, comparable to the antipsoriatic drug anthralin (B1665566). researchgate.net The introduction of an oxadiazole ring at this position also yielded potent compounds. researchgate.net

The following table summarizes the influence of various substitutions on the biological activity of this compound derivatives:

Derivative Class Substitution Biological Activity Key Findings
2-amino-naphtho[2,3-b]thiophene-4,9-diones2-amino group and othersAnticancer (TNBC)Compound 4a showed potent activity against MDA-MB-231 cells. nih.gov
8-halo-naphtho[2,3-b]thiophene-4,9-diones8-chloro, 8-bromoSuppression of keratinocyte hyperproliferation8-chloro derivatives were more potent than 8-bromo derivatives. nih.gov
8-hydroxy-naphtho[2,3-b]thiophene-4,9-diones2-thenoyl, 2-nicotinoyl, 2-oxadiazoleSuppression of keratinocyte hyperproliferationPotency comparable to anthralin with low membrane-damaging effects. researchgate.net
Importance of the Tricyclic Quinone Skeleton

The tricyclic quinone skeleton is fundamental to the biological activity of this compound derivatives. This core structure is essential for the potent suppression of human keratinocyte hyperproliferation. researchgate.net

Studies involving the systematic replacement of the tricyclic quinone skeleton with simpler structures, such as those with fewer rings or open-chain forms, while retaining other potentially active moieties like an oxadiazole ring, demonstrated a significant loss of activity. researchgate.net This indicates that the complete three-ring system is a critical determinant of the antiproliferative effects observed.

The quinone portion of the molecule is believed to participate in redox cycling, a process that can generate reactive oxygen species (ROS) and influence cellular signaling pathways. This redox activity is a key aspect of the mechanism of action for many quinone-containing compounds. For example, the ability of these compounds to generate superoxide has been confirmed in keratinocyte-based assays. researchgate.net

Analog Comparisons

To better understand the structure-activity relationships of this compound, researchers have compared its biological activities with those of related analogs, such as Naphtho[2,3-b]furan-4,9-diones and anthraquinones.

Naphtho[2,3-b]furan-4,9-diones: These furan-containing analogs have also been extensively studied for their biological activities. mdpi.comnih.govrsc.orgresearchgate.netnih.gov Like their thiophene counterparts, Naphtho[2,3-b]furan-4,9-diones exhibit a range of biological effects, including antitumor and antiviral activities, and they can inhibit human keratinocyte hyperproliferation. mdpi.comnih.gov The replacement of the sulfur atom in the thiophene ring with an oxygen atom to form the furan (B31954) ring can modulate the biological profile of the molecule. For instance, in a study on anti-colorectal cancer agents, both naphtho[2,3-b]thiophene-4,9-dione and naphtho[2,3-b]furan-4,9-dione (B1206112) analogs showed potent cytotoxicity, with the thiophene derivative 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione demonstrating the highest potency and selectivity. dntb.gov.ua This suggests that while both scaffolds are active, the nature of the heteroatom can fine-tune the compound's efficacy.

Anthraquinones: When compared to anthraquinones, which are three-ring systems with a central quinone ring but a different arrangement of the aromatic rings, this compound derivatives have shown superior activity in certain contexts. For example, in the suppression of keratinocyte hyperproliferation, analogous anthraquinones were found to be inactive, highlighting the specific importance of the naphtho[2,3-b]thiophene (B1219671) scaffold. researchgate.net

Antiviral Activity Investigations

The antiviral potential of this compound derivatives has been explored against several pathogens.

Mycobacterium tuberculosis: While direct studies on this compound against Mycobacterium tuberculosis are not extensively detailed in the provided context, related benzo[b]thiophene derivatives have shown promise as antitubercular agents. nih.gov For instance, benzo[b]thiophene-2-carboxylic acid derivatives have demonstrated efficacy against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov One compound, 7b , was particularly active. nih.gov Another study on benzo(c)thiophene-1,3-dione (B189187) showed significant anti-mycobacterial activity against Mycobacterium tuberculosis H37RV and drug-resistant strains, and it exhibited synergistic effects with isoniazid. researchgate.net These findings suggest that the broader class of thiophene-containing quinones warrants further investigation for tuberculosis treatment. Naphthoquinone derivatives, in general, have shown inhibitory activity against M. tuberculosis strains. nih.gov

HIV: Research has also touched upon the activity of these compounds against the Human Immunodeficiency Virus (HIV). One study reported the in vitro activity of new benzo- and naphtho[2,3-b]thiophenequinones against human-T-cell leukemia virus type 1 (HTLV-1), a retrovirus related to HIV. nih.gov

Antimicrobial/Antibacterial Activity Assessments

This compound derivatives have demonstrated notable antimicrobial and antibacterial properties.

Heterocycle-fused 1,4-naphthoquinones, including naphtho[2,3-b]thiophene-4,9-dione, are a focus of research for developing new antimicrobial agents. jst.go.jp Studies on related thieno[2,3-b]thiophene (B1266192) derivatives have shown good antimicrobial potential. For example, one derivative was found to be more potent than the standard drug streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli, and equipotent to penicillin G against Staphylococcus aureus. nih.govresearchgate.net

The introduction of different substituents can modulate the antimicrobial spectrum and potency. For example, new naphtho nih.govnih.govjst.go.jptriazol-thiadiazin derivatives have shown stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. umsha.ac.ir Similarly, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives with thiomorpholine (B91149) and 4-methylpiperazine groups exhibited potent antimicrobial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The following table presents the minimum inhibitory concentration (MIC) values for selected Naphtho[2,3-d]thiazole-4,9-dione derivatives against different bacterial strains:

Compound S. aureus (μg/mL) MRSA (μg/mL) S. epidermidis (μg/mL)
5c (with thiomorpholine) 1.563.133.13
5e (with 4-methylpiperazine) 3.136.256.25
PNT (with piperazine) 0.781.561.56

Data sourced from a study on Naphtho[2,3-d]thiazole-4,9-diones. mdpi.com

Research on Other Biological Activities

Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated for a variety of other biological activities.

Suppression of Keratinocyte Hyperproliferation: As previously mentioned, these compounds are potent inhibitors of keratinocyte hyperproliferation. nih.govresearchgate.netresearchgate.net This activity is primarily mediated through their redox properties and the generation of reactive oxygen species. researchgate.net The 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones, in particular, have shown promise due to their submicromolar IC50 values and reduced membrane-damaging effects. nih.gov

Antioxidant Activity: The quinone structure allows these compounds to participate in redox reactions, which can confer antioxidant properties. However, this aspect has not been as extensively detailed as their pro-oxidant activities in the context of anticancer and antiproliferative effects.

Alpha-Amylase Inhibition: In the search for new treatments for type 2 diabetes, researchers have explored the potential of this compound analogs as alpha-amylase inhibitors. Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage post-prandial hyperglycemia. A study on novel naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones, which are structurally related to the thiophene diones, identified compounds with significant alpha-amylase inhibitory activity. researchgate.netnih.gov Compound H6 from this series demonstrated the highest activity with an IC50 value of 0.0437 μmol/mL. nih.gov Structure-activity relationship studies suggested that substitutions on the aryl ring play a crucial role in determining the inhibitory action. nih.gov

Future Research Directions and Emerging Applications

Rational Design of Novel Naphtho[2,3-b]thiophene-2,3-dione Scaffolds

The future of this compound research is heavily vested in the rational design of new molecular scaffolds to achieve specific biological or material science objectives. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) and computational modeling to create derivatives with tailored functionalities.

A primary strategy involves the targeted modification of the core structure. For instance, research into related 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones has shown that substitutions at the 2- and 7-positions can significantly influence their biological activity, such as the suppression of human keratinocyte hyperproliferation. researchgate.netnih.gov Out of seventy-one analogues synthesized in one study, derivatives featuring 2-thenoyl, 2-nicotinoyl, and 2-oxadiazole substitutions were identified as particularly potent. researchgate.netnih.gov Similarly, a series of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives were synthesized and evaluated as anticancer agents. nih.gov One lead compound from this series demonstrated potent activity against triple-negative breast cancer cells by inhibiting the PI3K/Akt signaling pathway. nih.gov

Another example of rational design involves creating analogues for specific molecular targets. Researchers have designed 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system as electron-deficient analogues of anthracyclines, aiming to create compounds with potent DNA topoisomerase II inhibitory activity. researchgate.net This strategic design resulted in compounds with high efficacy in cancer cell lines that are resistant to conventional drugs like doxorubicin. researchgate.net

These examples underscore a clear research trajectory: the use of established SAR data to guide the synthesis of new derivatives with improved potency, selectivity, and novel mechanisms of action.

Table 1: Examples of Rationally Designed Naphtho[2,3-b]thiophene-4,9-dione Analogs and Their Targeted Activities

Derivative ClassSubstitution PatternTargeted ActivityReference
8-Hydroxynaphtho[2,3-b]thiophene-4,9-diones2-Thenoyl, 2-Nicotinoyl, 2-OxadiazoleSuppression of keratinocyte hyperproliferation researchgate.netnih.gov
2-Amino-naphtho[2,3-b]thiophene-4,9-dionesVaried amino substitutionsAnticancer (TNBC), PI3K/Akt pathway inhibition nih.gov
3-Acyl-dihydronaphtho[2,3-b]thiophen-4,9-dionesAcyl groups at the 3-positionAnticancer, Topoisomerase II inhibition researchgate.net

Integration into Multi-Functional Systems

An exciting frontier for this compound and its analogues is their incorporation into multi-functional systems, where they can serve as key components in advanced materials and devices. Their inherent properties, such as fluorescence and redox activity, make them ideal candidates for applications in sensing, theranostics, and organic electronics.

The development of materials that combine therapeutic action with diagnostic capabilities (theranostics) is a significant area of interest. For example, the related naphtho[2,3-d]thiazole-4,9-dione (B78148) scaffold has been used to create compounds that exhibit both fluorescence for imaging and potent antimicrobial activity. mdpi.com Derivatives with thiomorpholine (B91149) or 4-methylpiperazine groups showed strong activity against Staphylococcus strains while also fluorescing in the orange-red spectrum, demonstrating a dual-functionality that could be exploited for simultaneous tracking and treatment of infections. mdpi.com

In the realm of materials science, thienothiophenes, the parent structure of the naphtho[2,3-b]thiophene (B1219671) core, are recognized for their utility in organic electronics due to their planar structure and electron-rich nature. nih.govnih.gov A derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, has been highlighted as a multifunctional building block for creating new semiconducting materials for optoelectronic applications. nih.gov This suggests a potential pathway for developing this compound-based materials for use in sensors, organic field-effect transistors, or light-emitting diodes. The ability of thiophene-based molecules to act as fluorescent sensors for metal ions, such as Al³⁺, further supports their potential integration into advanced sensing platforms. researchgate.net

Advanced Characterization Techniques for Intricate Molecular Interactions

To fully harness the potential of this compound derivatives, a deeper understanding of their interactions with biological macromolecules is essential. Future research will increasingly rely on advanced characterization techniques to elucidate these intricate molecular-level interactions, providing insights that are crucial for drug design and mechanistic studies.

High-resolution spectroscopic and crystallographic methods are pivotal in this endeavor. Techniques such as 1H NMR, 13C NMR, and single-crystal X-ray diffraction are routinely used to confirm the structures of newly synthesized compounds. nih.gov Beyond simple structural confirmation, advanced NMR experiments can be employed to characterize the non-covalent binding of these molecules to their biological targets, such as DNA or enzymes like human topoisomerase IIα. researchgate.net These studies can reveal specific binding modes and identify the key atoms involved in the interaction, guiding further optimization of the molecular structure.

The study of biophysical properties is also critical. The characterization of naphtho[2,3-b]indolizine-6,11-dione (B1250038) derivatives, a related class of compounds, involved analyzing their photophysical properties in various solvents to understand phenomena like solvatochromism and Stokes shifts. nih.gov Such information is vital for developing fluorescent probes and imaging agents. Furthermore, the investigation of metal complexes with benzo[b]thiophene derivatives utilizes a suite of techniques to define their coordination geometry and assess their biological activities, including antioxidant and enzyme inhibitory properties. citedrive.comrsc.org

Bridging the Gap Between Theoretical Predictions and Experimental Validation

The synergy between computational chemistry and experimental synthesis is a powerful paradigm in modern chemical research. For the this compound family, this interplay is crucial for accelerating the discovery and development of new functional molecules. Future work will focus on more tightly integrating theoretical predictions with empirical validation to streamline the design-build-test-learn cycle.

Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict the geometric and electronic structures of these molecules before they are synthesized. researchgate.netresearchgate.net For instance, computational studies on a related heterohelicene containing a thiophene (B33073) ring were able to confirm and explain experimental NMR data that suggested unusual bond lengths within the molecule. nih.gov In another study, DFT calculations were used to examine the conformations and electronic properties of new thienostilbenes, which were then synthesized and their photochemical behavior was tested, showing a strong correlation between theory and experiment. dntb.gov.ua

Molecular docking is another powerful in-silico technique that predicts how a molecule might bind to a protein target. This method was used to study how thieno[2,3-b]thiophene (B1266192) derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The docking studies successfully identified key binding interactions, providing a molecular basis for the experimentally observed cytotoxicity and EGFR inhibition. nih.gov By using these predictive models, researchers can prioritize which derivatives to synthesize, saving significant time and resources. The close agreement often found between calculated parameters and experimental results from techniques like X-ray crystallography validates the accuracy of the theoretical models and reinforces their predictive power. researchgate.netresearchgate.net

Table 2: Comparison of Theoretical and Experimental Approaches

Research AreaTheoretical TechniqueExperimental ValidationCombined OutcomeReference
Molecular GeometryDFT CalculationsNMR Spectroscopy, X-ray CrystallographyConfirmation of molecular structure and bond characteristics researchgate.netnih.gov
Biological ActivityMolecular DockingIn vitro cytotoxicity assays, Enzyme inhibition assaysIdentification of binding modes and mechanism of action nih.gov
Electronic PropertiesDFT, ZINDOUV-vis Spectroscopy, Photochemical analysisUnderstanding of photoreactivity and electronic structure researchgate.netdntb.gov.ua

Exploration of New Methodologies for Enhanced Synthesis and Derivatization

The advancement of the this compound field is intrinsically linked to the development of more efficient, versatile, and environmentally friendly synthetic methods. Researchers are actively exploring novel synthetic strategies to overcome the limitations of traditional methods, which often require harsh conditions or multiple steps.

A significant trend is the development of one-pot synthesis protocols. For example, a concise one-pot method has been developed to synthesize 2-R-naphtho[2,3-b]thiophene-4,9-diones from commercially available 2-bromo-1,4-naphthoquinone and various alkynes. acs.org This procedure is valued for its simplicity, tolerance of various functional groups, and relatively mild reaction conditions. acs.org Similarly, improved multi-gram syntheses of key intermediates like 3-bromonaphtho[2,3b]thiophene have been reported, which facilitate the subsequent functionalization of the scaffold. researchgate.netchemrxiv.org

Green chemistry principles are also being integrated into synthetic design. mdpi.comrasayanjournal.co.in While not yet widely reported for this compound itself, related scaffolds have been synthesized using greener approaches. For example, a visible-light-mediated [3+2] cycloaddition reaction has been used for the green synthesis of naphtho[2,3-b]furan-4,9-diones, avoiding the need for catalysts, bases, or metals. mdpi.comnih.gov Another approach utilized a palladium-catalyzed reverse hydrogenolysis process, which produces only hydrogen gas as a byproduct, representing an intrinsically waste-free method. rsc.org The application of such green methodologies—including microwave-assisted synthesis, the use of environmentally benign solvents, and catalyst-free reactions—to the synthesis of this compound is a key direction for future research. rasayanjournal.co.inresearchgate.net

Q & A

Q. What are the primary synthetic routes for naphtho[2,3-b]thiophene-2,3-dione, and how do reaction conditions influence product purity?

Naphtho[2,3-b]thiophene derivatives are typically synthesized via cyclization or coupling reactions. For example, Pd/C-catalyzed reverse hydrogenolysis enables two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins, producing fused thiophene derivatives without oxidants . Mechanochemical methods using DMAP as a catalyst have also been developed for solvent-free, one-pot oxidative [3+2] heteroannulation, improving sustainability . Reaction conditions, such as temperature (e.g., 425–430°C for sublimation ) and steric hindrance, critically affect regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing naphtho[2,3-b]thiophene derivatives?

Key techniques include:

  • NMR : Diastereotopic proton splitting in 1H^1H-NMR identifies hindered rotation in naphtho[2,3-b]thienyl units (e.g., four distinct signals for phenylene ring protons) .
  • X-ray diffraction : Confirms planar structures and intramolecular interactions (e.g., edge-to-face C–H···π and C–H···S bonds stabilizing enantiomers) .
  • HRMS : Validates molecular formulas and isotopic patterns .

Q. What are the fundamental electronic properties of this compound relevant to organic semiconductors?

The compound exhibits a planar π-conjugated structure with a HOMO-LUMO gap of ~2.1 eV and hole mobility up to 2 cm2^2/V·s in thin-film transistors . Redox potentials (e.g., oxidation at +1.2 V vs. Ag/Ag+^+) and low reorganization energies (~0.2 eV) suggest p-type semiconductor behavior .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of naphtho[2,3-b]thiophene-based semiconductors?

DFT predicts frontier orbital energies, reorganization energies, and charge transfer integrals. For example:

  • HOMO-LUMO alignment : Fluorinated derivatives (e.g., perfluorinated NDTIs) show ambipolar behavior due to lowered LUMO levels (−4.0 eV) .
  • Aromaticity and planarity : Planar structures enhance π-orbital overlap, improving charge mobility .
  • Substituent effects : Electron-withdrawing groups (e.g., −CF3_3) stabilize LUMO levels, enabling n-type conduction .

Q. How can stereochemical challenges in synthesis be addressed, such as controlling atropisomerism?

Steric hindrance during cyclization often leads to atropisomers (e.g., Z/E isomerism in naphtho[2,3-b]thienyl derivatives). Strategies include:

  • Temperature control : Slow crystallization from DCM/MeCN yields enantiopure crystals .
  • Theoretical modeling : Transition-state calculations (e.g., 17.33 kcal/mol rotational barrier) guide solvent and catalyst selection .
  • Chiral auxiliaries : Enantioselective recognition in the solid state enables resolution via chiral chromatography .

Q. What methodologies resolve contradictions in structure-activity relationships (SAR) for biological applications?

SAR studies on keratinocyte hyperproliferation suppression revealed:

  • Redox activation : 2-Substituted derivatives (e.g., 2-thenoyl) undergo enzymatic one-electron reduction, generating superoxide radicals that inhibit cell growth .
  • Membrane toxicity : Lactate dehydrogenase assays differentiate cytotoxic effects (low LDH release correlates with therapeutic potential) .
  • Substituent optimization : 8-Hydroxy derivatives enhance solubility without compromising redox activity .

Q. How can unexpected byproducts in synthesis be analyzed and repurposed?

During attempts to synthesize indacenedithiophene analogs, steric hindrance led to naphtho[2,3-b]thiophene derivatives. Post-reaction analysis includes:

  • Mechanistic studies : Protonation-elimination pathways are validated via isotopic labeling .
  • Electrochemical profiling : Cyclic voltammetry identifies redox-active byproducts for optoelectronic applications .
  • Crystallography : Unanticipated products are repurposed as building blocks for ambipolar semiconductors .

Q. What green chemistry approaches improve the sustainability of naphtho[2,3-b]thiophene synthesis?

Mechanochemical methods reduce solvent use and reaction times:

  • Grinding-assisted annulation : DMAP-catalyzed [3+2] cyclization under ball-milling conditions achieves 85% yield in 2 hours .
  • Sublimation purification : High-purity (>99%) crystals are obtained via sublimation at 425–430°C, avoiding column chromatography .

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